methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate
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Overview
Description
Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate is an organic compound with a complex structure that includes a dimethylamino group, a methylsulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as a methylsulfonyl-substituted alkene. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the dimethylamine on the alkene, followed by esterification to form the final product. Common solvents used in this synthesis include dichloromethane and methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dimethylamino and methylsulfonyl groups into target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can act as a nucleophile, while the methylsulfonyl group can participate in electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoazobenzene: Contains a dimethylamino group and is used as a dye and in pH indicator applications.
Methyl methacrylate: Contains an ester group and is used in the production of polymers and resins.
Dimethylaminoethyl methacrylate: Contains both dimethylamino and ester groups and is used in the synthesis of polymers with specific properties
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBTZJGUQFRZFI-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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